2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Description
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLJNWNXUSHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a compound of interest primarily due to its structural similarities to known psychoactive substances and its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be categorized as a phenethylamine derivative, characterized by the presence of a fluorine atom and two methoxy groups on the phenyl ring. The general structure can be represented as follows:
The biological activity of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is primarily mediated through interactions with serotonin receptors, particularly the 5-HT_2A receptor. This receptor is known for its role in modulating mood, cognition, and perception. The presence of methoxy groups enhances the lipophilicity and receptor affinity of the compound, potentially increasing its psychoactive effects.
In Vitro Studies
Recent studies have focused on the compound's efficacy in activating serotonin receptors. For instance, a study utilizing luminescent readouts to monitor β-arrestin 2 recruitment to the 5-HT_2A receptor showed promising results:
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| 24H-NBF | 158 | 106 |
| 25H-NBF | 448 | 107 |
| 26H-NBF | 397 | 96.1 |
These findings indicate that structural modifications significantly influence the pharmacological profile of phenethylamine derivatives .
Case Studies
A notable case study involving intoxication from related compounds (e.g., 25B-NBF) highlighted the potential risks associated with new psychoactive substances. The study reported severe adverse effects linked to high doses, emphasizing the need for careful assessment of compounds with similar structures .
Metabolism and Pharmacokinetics
The metabolism of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine has been explored in various contexts. Initial findings suggest that cytochrome P450 enzymes play a crucial role in its metabolic pathways. The compound undergoes hydroxylation and O-demethylation, leading to multiple metabolites that may exhibit different biological activities .
Safety and Toxicology
Toxicological assessments remain limited; however, related compounds have shown significant toxicity at elevated doses. Monitoring for adverse effects in clinical settings is crucial given the psychoactive potential of these substances .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a fluorine atom and a dimethoxyphenyl group, which contribute to its chemical reactivity and biological interactions. The IUPAC name is 2-(3,5-dimethoxyphenyl)-2-fluoroethan-1-amine, with the molecular formula C11H16FNO3. Its structure can be represented as follows:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various medical conditions. Notably, it has shown promise in the development of new psychoactive substances (NPS), which are often analogs of established drugs. Research indicates that derivatives of phenethylamines like 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine can exhibit significant activity at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects .
Neuropharmacology
Studies have highlighted the compound's interaction with neurotransmitter systems. For instance, it has been shown to recruit β-arrestin 2 to the 5-HT_2A receptor in vitro, indicating its potential as a modulator of serotonergic signaling pathways . This mechanism is crucial for understanding how such compounds can influence mood and cognition.
Synthesis and Characterization
The synthesis of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine involves several steps that include the introduction of the fluorine atom and the methoxy groups on the phenyl ring. Research has documented various synthetic routes that yield high purity and yield of this compound . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the identity and purity of synthesized compounds.
Case Studies
Several case studies have explored the pharmacological effects of compounds related to 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine:
- Study on Serotonergic Activity : A study characterized positional isomers of N-benzyl derived phenethylamines including 25H-NBF (a close analog) and demonstrated their efficacy at serotonin receptors with varying potencies . The findings suggest that modifications in the methoxy groups significantly affect receptor binding and activity.
- Metabolism Studies : In vitro metabolism studies using human hepatocytes have shown how these compounds are processed in biological systems, revealing insights into their pharmacokinetics and potential toxicity profiles . Such studies are essential for assessing safety in future clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
- Structure : Differs in the position of methoxy groups (2,5 vs. 3,5 on the phenyl ring).
- This positional isomerism is critical in determining selectivity for biological targets .
2-[2-(3,5-Dimethoxyphenyl)vinyl]thiophene (DMPVT)
- Structure : Replaces the fluoroethylamine chain with a vinylthiophene group.
- Biological Activity : Exhibits potent inhibition of cytochrome P450 enzymes (IC₅₀ values: 61 nM for CYP1A1, 11 nM for CYP1A2, 2 nM for CYP1B1). The vinylthiophene moiety likely enhances π-π stacking interactions with enzyme active sites, while the 3,5-dimethoxy groups contribute to hydrophobic binding .
Fluorine Substitution Patterns
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Structure : Features difluoro substitution at the β-carbon and a 3,5-difluorophenyl group.
- Properties : Increased fluorine content enhances electronegativity and metabolic resistance but may reduce solubility. Molecular weight: 229.6 g/mol (vs. ~215 g/mol for the target compound) .
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine
- Structure : Combines a trifluoroethylamine chain with a thiophene ring.
Heterocyclic and Functional Group Variations
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
- Structure : Incorporates a triazole-thioether linkage and acetic acid group.
- Properties : Predicted to have moderate acute toxicity (via GUSAR modeling). The triazole ring enhances hydrogen-bonding capacity, while the thioether group may improve membrane permeability .
N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide
- Structure : Complex piperidine-carboxamide derivative with a 3,5-dimethoxyphenyl group.
Preparation Methods
Fluorination of Phenyl-Substituted Precursors
One common approach involves the fluorination of a phenyl-substituted ethanone or ethyl intermediate. For example, starting from 3,5-dimethoxyacetophenone, the alpha-carbon adjacent to the carbonyl can be fluorinated using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This creates a 2-fluoro-1-(3,5-dimethoxyphenyl)ethanone intermediate.
Reductive Amination
The fluorinated ketone intermediate is then subjected to reductive amination to convert the carbonyl group into an amine. This can be achieved by reacting the ketone with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under mild conditions.
Alternative Route: Halogen Exchange and Nucleophilic Substitution
Another method involves preparing a 2-haloethylamine intermediate (e.g., 2-bromo- or 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-amine), followed by halogen exchange with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under nucleophilic substitution conditions to introduce the fluorine atom.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Fluorination of acetophenone | NFSI, acetonitrile, 0–25°C, 2–4 hours | Electrophilic fluorination at α-carbon | 70–85 |
| Reductive amination | NH3 (ammonia), NaBH3CN, MeOH, room temp, 12 h | Converts ketone to amine | 65–80 |
| Halogen exchange | KF or CsF, polar aprotic solvent (DMF), 80°C, 6 h | Substitution of halogen by fluorine | 60–75 |
Research Findings and Optimization
- The use of continuous flow reactors has been reported to improve the fluorination step's safety and efficiency by better controlling reaction temperature and reagent stoichiometry, leading to higher selectivity and yield.
- Optimization of the reductive amination step involves controlling pH and ammonia concentration to minimize side reactions such as over-reduction or polymerization.
- The choice of fluorinating agent significantly affects regioselectivity and yield; Selectfluor offers milder conditions but may be less selective compared to NFSI.
- Halogen exchange methods require careful control of solvent and temperature to prevent elimination side reactions.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Fluorination + Reductive Amination | 3,5-Dimethoxyacetophenone | NFSI/Selectfluor, NH3, NaBH3CN | Direct, good yield, regioselective | Multi-step, requires handling fluorinating agents |
| Halogen Exchange | 2-Haloethylamine derivative | KF or CsF, DMF | Simple substitution step | Moderate yield, risk of elimination reactions |
| Continuous Flow Fluorination | 3,5-Dimethoxyacetophenone | NFSI, flow reactor setup | Improved safety and yield | Requires specialized equipment |
Notes on Purity and Characterization
- The final product is typically purified by column chromatography or recrystallization.
- Characterization is performed using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.
- The presence of fluorine is confirmed by 19F NMR, showing characteristic chemical shifts.
- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >98%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
